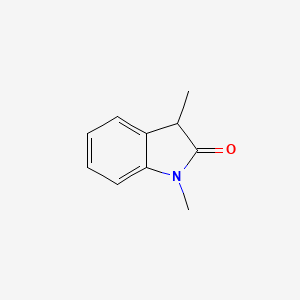

1,3-Dimethylindolin-2-one

Overview

Description

1,3-Dimethylindolin-2-one , also known as 3,3-dimethylindolin-2-one , is a chemical compound with the molecular formula C10H11NO . It falls within the class of indolinone derivatives and exhibits interesting properties due to its unique structure .

Synthesis Analysis

The synthesis of 1,3-Dimethylindolin-2-one involves various methods, including cyclization reactions. Researchers have explored both traditional and novel synthetic routes to obtain this compound. These methods often utilize starting materials such as indole derivatives and aldehydes or ketones. The choice of reaction conditions and catalysts significantly influences the yield and selectivity of the synthesis .

Molecular Structure Analysis

The molecular structure of 1,3-Dimethylindolin-2-one consists of an indole ring fused with a five-membered lactam ring. The two methyl groups at positions 3 and 3’ contribute to its distinct properties. The conjugated system within the molecule plays a crucial role in its electronic behavior and reactivity .

Chemical Reactions Analysis

Physical And Chemical Properties Analysis

Scientific Research Applications

Kinetic Isotope Effect Models

1,3-Dimethylindolin-2-one has been utilized in exploring kinetic hydrogen isotope effects in base-catalyzed enolisation reactions and the decarboxylation of 3-indole carboxylates. These studies reveal variations in free energy barriers and transition state modes related to different substituents, offering insights into reaction dynamics and molecular interactions (Rzepa, 2016).

Rotational Barrier Studies

Research on 2-aryl indoline derivatives, including 1-acyl-2-aryl-3,3-dimethylindolines, has been conducted to determine the rotational process of the 2-aryl ring. Using density functional theory, scientists determined the barrier height for this rotation, providing valuable information on the conformers' stability and potential for isolation (Eto et al., 2014).

Nanomedicine and Theranostics

In the field of nanomedicine, 1,3-dimethylindolin-2-one derivatives have been used to create multifunctional carbon dots for near-infrared fluorescence imaging and photothermal cancer therapy. These carbon dots demonstrate potential as theranostic agents for efficient cancer imaging and treatment, highlighting their significance in medical applications (Zheng et al., 2016).

Organic Electronics

1,3-Dimethylindolin-2-one derivatives have been investigated in the development of organic thin film transistors. These studies focus on understanding the correlation between molecular structure, film ordering, and charge transport ability in organic electronics, indicating potential applications in various electronic devices (Liess et al., 2015).

Photocatalysis

This compound has been used in enhancing the photocatalytic activity of TiO2 nanoparticles under visible light. Research demonstrates that 1,3-dimethylindolin-2-one-based squarylium dye-sensitized TiO2 nanoparticles exhibit significantly increased photocatalytic efficiency, suggesting applications in environmental cleanup and renewable energy (Li et al., 2013).

Communication Technology

In the field of communication technology, derivatives of 1,3-dimethylindolin-2-one have been used in developing color-selective organic photodetectors for two-channel visible light communications systems. This application demonstrates the potential of organic electronics in communication technology (Li et al., 2016).

Solar Energy

Research on carboxylated cyanine dyes, including 1,3-dimethylindolin-2-one derivatives, has explored their use in improving photoelectric conversion efficiency in dye-sensitized solar cells. These findings highlight the potential of these compounds in enhancing solar energy harvesting technologies (Wu et al., 2009).

properties

IUPAC Name |

1,3-dimethyl-3H-indol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-7-8-5-3-4-6-9(8)11(2)10(7)12/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAYYHINCXXUDAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=CC=CC=C2N(C1=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10456498 | |

| Record name | dimethyl oxindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10456498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

24438-17-3 | |

| Record name | dimethyl oxindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10456498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

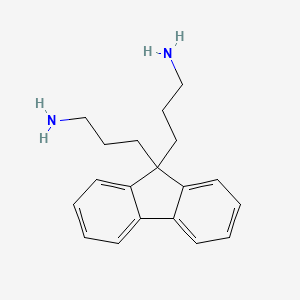

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[h]-1,6-naphthyridine, 5-chloro-](/img/structure/B3050155.png)

![2,6-Dichloroimidazo[1,5-A]pyrido[3,2-E]pyrazine](/img/structure/B3050171.png)

![Benzo[1,2-b:5,4-b']bisbenzofuran](/img/structure/B3050175.png)